molecular formula C20H14F3N3O6S B5119528 N-[(2E,5Z)-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[(2E,5Z)-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B5119528
M. Wt: 481.4 g/mol
InChI Key: WPQFEMMCHIHOHW-IUXPMGMMSA-N
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Description

N-[(2E,5Z)-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and various functional groups such as methoxy, nitro, and trifluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,5Z)-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide typically involves multiple steps, starting with the preparation of the thiazolidinone ring This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions The benzylidene group is then introduced via a condensation reaction with an aldehyde or ketone

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2E,5Z)-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups such as nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of nitro groups or the conversion of double bonds to single bonds.

Scientific Research Applications

N-[(2E,5Z)-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways or as a lead compound for drug development.

    Medicine: The compound’s unique structure and functional groups may make it a candidate for developing new pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer therapies.

    Industry: It could be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2E,5Z)-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways involved would depend on the specific application and further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2E,5Z)-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide include other thiazolidinone derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. The presence of the thiazolidinone ring, along with the methoxy, nitro, and trifluoromethyl groups, provides a distinct set of chemical and biological properties that may not be found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(5Z)-5-[[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O6S/c1-10(27)24-19-25-18(28)17(33-19)8-11-3-5-15(16(7-11)31-2)32-14-6-4-12(20(21,22)23)9-13(14)26(29)30/h3-9H,1-2H3,(H,24,25,27,28)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQFEMMCHIHOHW-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])OC)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC(=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])OC)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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